molecular formula C9H6BrNO3 B1421050 Methyl 5-bromo-1,3-benzoxazole-7-carboxylate CAS No. 1221792-83-1

Methyl 5-bromo-1,3-benzoxazole-7-carboxylate

Cat. No. B1421050
M. Wt: 256.05 g/mol
InChI Key: DGDQPSFSPDVBEL-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-1,3-benzoxazole-7-carboxylate” is a chemical compound with the CAS Number: 1221792-83-1 . It has a molecular weight of 256.06 . The IUPAC name for this compound is methyl 5-bromo-1,3-benzoxazole-7-carboxylate .


Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-1,3-benzoxazole-7-carboxylate” is represented by the InChI code: 1S/C9H6BrNO3/c1-13-9(12)6-2-5(10)3-7-8(6)14-4-11-7/h2-4H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 5-bromo-1,3-benzoxazole-7-carboxylate” is a solid at ambient temperature . It has a boiling point of 165-167°C . .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

Methyl 5-bromo-1,3-benzoxazole-7-carboxylate has been utilized in the synthesis of various pharmacologically active compounds. For instance, it has been used in the practical synthesis of an orally active CCR5 antagonist, showcasing its utility in creating molecules with potential therapeutic benefits (Ikemoto et al., 2005). Additionally, its role in synthesizing benzoxazole derivatives, which are noted for their antimicrobial and antitumor activities, highlights its significance in the development of novel therapeutic agents (Vodela et al., 2013).

Biological Activities and Molecular Docking Studies

The compound has been part of studies aiming to discover new molecules with significant biological activities. For instance, derivatives of Methyl 5-bromo-1,3-benzoxazole-7-carboxylate have been tested for anti-inflammatory activity, cytotoxicity, and molecular docking, showing promising results in these fields (Thakral et al., 2022). Furthermore, the molecule has been used in the creation of novel benzoxazole derivatives derived from Thymoquinone, which were tested for their antibacterial, antifungal, and antitumor activities, providing insights into the molecule's potential for medicinal chemistry (Glamočlija et al., 2018).

Imaging and Diagnostic Applications

Methyl 5-bromo-1,3-benzoxazole-7-carboxylate derivatives have been explored for their potential in biomedical imaging, particularly in PET imaging for the visualization of 5-HT(3) receptors. These studies are crucial for the development of therapeutic agents for various diseases, indicating the compound's importance in both diagnostic and therapeutic domains (Gao et al., 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302+H312+H332;H319, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation . The precautionary statements are P271;P261;P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 5-bromo-1,3-benzoxazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-13-9(12)6-2-5(10)3-7-8(6)14-4-11-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDQPSFSPDVBEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)Br)N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677771
Record name Methyl 5-bromo-1,3-benzoxazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-1,3-benzoxazole-7-carboxylate

CAS RN

1221792-83-1
Record name Methyl 5-bromo-7-benzoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-1,3-benzoxazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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